molecular formula C16H16N2O B2787497 [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-30-7

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2787497
CAS No.: 537018-30-7
M. Wt: 252.317
InChI Key: FPGBSKBURFOCLZ-UHFFFAOYSA-N
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Description

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 3-methylbenzyl substituent at the 1-position of the benzimidazole core and a hydroxymethyl (-CH2OH) group at the 2-position. The benzimidazole scaffold is known for its versatility in medicinal chemistry and materials science due to its hydrogen-bonding capacity and aromatic stability. The 3-methylbenzyl group introduces steric bulk and lipophilicity, while the hydroxymethyl group enhances polarity and hydrogen-bonding interactions.

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBSKBURFOCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol serves as a building block for more complex molecules. Its structure facilitates the exploration of new chemical reactions and the synthesis of novel compounds, potentially leading to advancements in material science and organic synthesis.

Biological Research

The compound's benzimidazole core is known for its ability to interact with various biological targets, making it valuable in biochemical studies. It has been investigated for its roles in enzyme interactions and protein-ligand binding studies. Notably, derivatives of benzimidazole are recognized for their therapeutic properties, including:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans.
    MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureusBacterial0.5 µg/mL
    Escherichia coliBacterial1.0 µg/mL
    Candida albicansFungal0.25 µg/mL
    Pseudomonas aeruginosaBacterial2.0 µg/mL
  • Anticancer Properties : Several studies have reported the anticancer activities of benzimidazole derivatives. They have shown potential as inhibitors of DNA topoisomerases, which are critical enzymes involved in DNA replication and transcription. For example, novel benzimidazole-chalcone hybrids have demonstrated significant anti-tumor activity by inhibiting topoisomerase II-mediated DNA cleavage .

Medical Applications

In medicine, the therapeutic potential of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is being explored for its:

  • Antiviral Activity : Benzimidazole derivatives are being studied for their effectiveness against viral infections, including HIV-1.
  • Neuroprotective Effects : Some studies suggest that these compounds may also exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Industrial Applications

The unique chemical properties of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.

Case Studies

Several case studies highlight the effectiveness of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives showed promising results against multi-drug resistant bacterial strains, paving the way for new antibiotic formulations .
  • Cancer Therapy Development : Research focused on synthesizing benzimidazole-based compounds has led to promising candidates for cancer therapy, showing efficacy in vitro against various cancer cell lines .
  • Material Science Innovations : The application of this compound in polymer chemistry has resulted in the development of new coatings with improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The methanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences electronic, steric, and solubility properties:

Compound Name Substituent (Position 1) Key Properties Reference
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol 3-methylbenzyl Moderate lipophilicity; potential for π-π stacking with aromatic systems. N/A
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol 2-fluorobenzyl Electron-withdrawing fluorine enhances dipole interactions; improved stability. Used in catalysis .
[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol 2,2-diethoxyethyl Ether groups increase solubility in polar solvents; reduced steric hindrance .
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol 3-phenoxypropyl Phenoxy group introduces flexibility and potential for ether-based H-bonding .

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance dipole interactions and stability.
  • Bulky substituents (e.g., 3-methylbenzyl) may hinder crystallization but improve lipid membrane permeability.
  • Ether-containing groups (e.g., diethoxyethyl) balance solubility and steric effects .

Functional Group Variations at the 2-Position

The 2-position hydroxymethyl group is critical for hydrogen bonding and reactivity:

Compound Name Functional Group (Position 2) Key Interactions/Applications Reference
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol Methanol (-CH2OH) Forms O–H···N and O–H···O hydrogen bonds. N/A
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Ethanol (-CH2CH2OH) Longer alkyl chain reduces H-bond strength; forms layered crystal structures .
1-(6-methyl-1H-benzimidazol-2-yl)ethanol Ethanol (-CH2CH2OH) Methyl group at benzimidazole 6-position enhances thermal stability .
[1H-benzimidazol-2-yl(phenyl)]methanol Phenylmethanol (-CH(C6H5)OH) Bulky phenyl group disrupts H-bond networks; alters solubility .

Key Observations :

  • Methanol vs. Ethanol: Shorter chain length in methanol increases H-bond strength compared to ethanol derivatives .
  • Aromatic substituents (e.g., phenylmethanol) reduce solubility in aqueous media but enhance π-π interactions .

Key Insights :

  • Metal complexes (e.g., Cu(II)) of benzimidazole derivatives show enhanced antimicrobial activity .
  • Electron-deficient substituents (e.g., fluorobenzyl) improve performance in catalysis .

Crystallographic Insights

  • (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O–H···N and O–H···O bonds .
  • Fluorobenzyl derivatives exhibit tighter molecular packing due to dipole interactions .

Biological Activity

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazoles are recognized for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural features of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol include a benzimidazole core with a 3-methylbenzyl substituent and a hydroxymethyl group. These modifications are believed to enhance solubility and interaction with biological targets compared to simpler benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives, including [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol, have shown significant antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 16 to 512 µg/mL, indicating notable antibacterial efficacy .

CompoundMIC (µg/mL)Activity Type
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol32Antibacterial
2-styryl-1H-benzimidazole4Antibacterial
Other derivatives16 - 512Antibacterial

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, compounds similar to [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol have been tested against various cancer cell lines. Results demonstrated that these compounds can inhibit cell proliferation effectively at concentrations around 105M10^{-5}M .

Case Study:
In a comparative study, several benzimidazole derivatives were tested against multiple cancer cell lines, including KB, SKOV-3, and U937. The results indicated that [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol exhibited a selectivity index (SI) suggesting its potential as an anticancer agent .

The mechanism of action for benzimidazole derivatives often involves the inhibition of key enzymes or pathways within microbial and cancer cells. For example, the inhibition of DNA synthesis and interference with cellular signaling pathways are common mechanisms attributed to their biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol. Preliminary data suggest that this compound has favorable pharmacokinetic properties; however, detailed studies are required to fully elucidate its toxicity profile in vivo.

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